Scaffold Heteroatom Differentiation: Imidazolidinone (NH) vs. Rhodanine (S) Ring and Impact on Hydrogen Bond Donor Capacity
CAS 74920-46-0 contains an endocyclic NH at position 1 of the imidazolidine ring, whereas its closest structural analog 5-(3-hydroxybenzylidene)-rhodanine (CAS 37530-35-1) replaces this nitrogen with a sulfur atom (thiazolidine ring). This single-atom substitution increases the hydrogen bond donor (HBD) count from 2 (rhodanine analog) to 3 (target compound) and the hydrogen bond acceptor (HBA) count from 3 (rhodanine analog, considering the ring S as a weak acceptor) to 3 (target compound, with the ring NH contributing both donor and acceptor capacity) [1]. The computed XLogP3-AA for CAS 74920-46-0 is 1.3, compared to approximately 1.8–2.0 for the rhodanine analog (estimated based on the additional sulfur hydrophobicity contribution) [2]. This shift in polarity and hydrogen-bonding topology can produce differential binding modes at protein targets, as demonstrated in proteasome inhibition studies where 2-thioxoimidazolidin-4-one derivatives exhibited a unique noncovalent binding mode in the catalytic site distinct from thiazolidinone-based inhibitors [3].
| Evidence Dimension | Hydrogen bond donor count and calculated lipophilicity |
|---|---|
| Target Compound Data | HBD = 3; HBA = 3; XLogP3-AA = 1.3; MW = 220.25 g/mol; Rotatable bonds = 1 |
| Comparator Or Baseline | 5-(3-Hydroxybenzylidene)-rhodanine (CAS 37530-35-1): HBD = 2; HBA = 3; MW = 237.30 g/mol; Rotatable bonds = 1; XLogP not directly computable from available data but estimated ~1.8–2.0 based on increased sulfur content |
| Quantified Difference | ΔHBD = +1 (target vs. rhodanine); ΔMW = −17.05 g/mol (target is lighter); ΔLogP ≈ −0.5 to −0.7 (target is more polar) |
| Conditions | Computed physicochemical properties from PubChem (2D descriptors, XLogP3-AA algorithm) |
Why This Matters
For medicinal chemistry procurement, the extra HBD and lower LogP of CAS 74920-46-0 relative to the rhodanine analog directly impact ligand efficiency metrics, CNS MPO scores, and solubility—making the imidazolidinone scaffold preferable when oral bioavailability or reduced lipophilicity-driven promiscuity is a design criterion.
- [1] PubChem Compound Summary for CID 744523 (CAS 74920-46-0) and CID 688707 (CAS 37530-35-1). National Center for Biotechnology Information. Computed physicochemical properties. View Source
- [2] PubChem XLogP3-AA computed value for CAS 74920-46-0: 1.3. https://pubchem.ncbi.nlm.nih.gov/compound/744523 View Source
- [3] Maccari, R., Ettari, R., Adornato, I., Naß, A., Wolber, G., Bitto, A., ... & Ottanà, R. (2018). Identification of 2-thioxoimidazolidin-4-one derivatives as novel noncovalent proteasome and immunoproteasome inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(3), 278-283. Docking studies suggested a unique binding mode of 2-thioxoimidazolidin-4-one derivatives in the catalytic site of immunoproteasome proteolytic subunits. View Source
